2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol is a complex organic compound characterized by its unique structural features. It includes a pyrazole ring substituted with isopropyl and pyrazinyl groups, which contribute to its chemical reactivity and potential biological activity. The molecular formula of this compound is CHNO, with a molecular weight of approximately 218.26 g/mol. The compound's structure can be represented by the canonical SMILES notation: CC(C)C1=CC(=NN1CO)C2=NC=CN=C2
.
This compound falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of both the isopropyl and pyrazinyl substituents enhances its potential efficacy in various applications . Pyrazole derivatives are widely studied in medicinal chemistry for their ability to interact with biological targets.
The synthesis of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can be approached through several methods:
The optimization of reaction conditions, such as temperature and catalyst choice, is crucial for maximizing yield and purity during synthesis.
The molecular structure of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol features:
CC(C)C1=CC(=NN1CO)C2=NC=CN=C2
The structure includes a hydroxymethyl group attached to the pyrazole ring, which contributes to its chemical reactivity .
2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol primarily involves its interaction with biological macromolecules. In biological systems, it may modulate enzyme activity or receptor interactions through:
Molecular docking studies could provide insights into specific targets and optimize therapeutic profiles.
The physical and chemical properties of 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol include:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 218.26 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties are essential for understanding the compound's behavior in various environments .
Due to its structural characteristics, 2-(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol has several potential applications:
Research into this compound continues to explore its efficacy in various scientific fields, highlighting its versatility as a valuable chemical entity.
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: